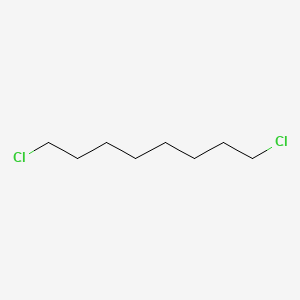
Pentazocine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentazocine Hydrochloride is a synthetic opioid analgesic used to treat moderate to severe pain. It is known for its mixed agonist-antagonist properties, acting on both kappa and sigma opioid receptors while having a weak antagonistic effect on mu opioid receptors . This compound is commonly marketed under the brand name Talwin .
Scientific Research Applications
Pentazocine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptor interactions.
Biology: Employed in research on pain mechanisms and opioid receptor function.
Medicine: Investigated for its potential in treating various pain conditions and its effects on the central nervous system.
Industry: Utilized in the development of new analgesic drugs and formulations
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentazocine Hydrochloride involves several steps, starting from the basic benzomorphan structure. The key steps include:
Formation of the Benzomorphan Core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functionalization: Introduction of functional groups such as hydroxyl and methyl groups to achieve the desired pharmacological properties.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent pharmaceutical standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions: Pentazocine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Mechanism of Action
Pentazocine Hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at kappa and sigma receptors, producing analgesic effects, while its weak antagonistic action at mu receptors helps mitigate some of the typical opioid side effects . The compound inhibits ascending pain pathways, altering the perception and response to pain .
Comparison with Similar Compounds
Morphine: A strong opioid agonist with high efficacy but significant side effects.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Buprenorphine: A partial agonist at mu receptors with a ceiling effect similar to Pentazocine
Uniqueness: Pentazocine Hydrochloride is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependency and abuse compared to full agonists like morphine .
Properties
CAS No. |
64024-15-3 |
|---|---|
Molecular Formula |
C19H28ClNO |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1 |
InChI Key |
OQGYMIIFOSJQSF-DTOXXUQYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |
| 64024-15-3 | |
Pictograms |
Irritant |
Related CAS |
359-83-1 (Parent) |
Synonyms |
Fortral Hydrochloride, Pentazocine Lactate, Pentazocine Lexir Pentazocine Pentazocine Hydrochloride Pentazocine Lactate Talwin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8R,9S,13S,14S,17S)-17-bromo-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1211106.png)







![6-ethyl-3-(2-hydroxyethoxymethyl)-5H-imidazo[1,2-a]purin-9-one](/img/structure/B1211120.png)


